6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one
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Overview
Description
The compound (4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, a triazine ring, and a brominated phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core and the triazine ring. The brominated phenyl group is introduced through a halogenation reaction. The final step involves the condensation of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include bromine, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while reduction can produce a de-brominated phenyl compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[({4-CHLORO-2-[5-HYDROXY-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[({4-FLUORO-2-[5-HYDROXY-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of the target compound lies in its brominated phenyl group, which can impart different chemical reactivity and biological activity compared to its chloro or fluoro analogs. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C21H17BrN6O2S |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H17BrN6O2S/c1-12-16(20(30)28(27-12)14-6-4-3-5-7-14)11-23-17-9-8-13(22)10-15(17)18-19(29)24-21(31-2)26-25-18/h3-11,27H,1-2H3,(H,24,26,29) |
InChI Key |
JXVDMFLGQQZZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)Br)C4=NN=C(NC4=O)SC |
Origin of Product |
United States |
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